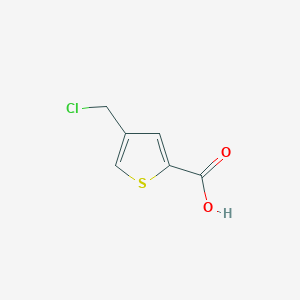
3-BroMo-4-ethylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BroMo-4-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of bromine and ethyl groups on the pyridazine ring makes this compound a compound of interest in various chemical and biological research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-BroMo-4-ethylpyridazine typically involves the bromination of 4-ethylpyridazine. One common method includes the reaction of 4-ethylpyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-BroMo-4-ethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethyl group.
- Biaryl compounds from coupling reactions.
Aplicaciones Científicas De Investigación
3-BroMo-4-ethylpyridazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-BroMo-4-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity. For example, in enzyme inhibition, the compound may bind to the active site, blocking substrate access and inhibiting enzyme activity . The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-Bromo-4-methylpyridazine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylpyridazine: Lacks the bromine atom, affecting its reactivity and applications.
3,6-Dibromo-4-ethylpyridazine: Contains an additional bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 3-BroMo-4-ethylpyridazine is unique due to the specific combination of bromine and ethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C6H7BrN2 |
|---|---|
Peso molecular |
187.04 g/mol |
Nombre IUPAC |
3-bromo-4-ethylpyridazine |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3 |
Clave InChI |
QGJAGIYXEVNYQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)


![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)


![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)



